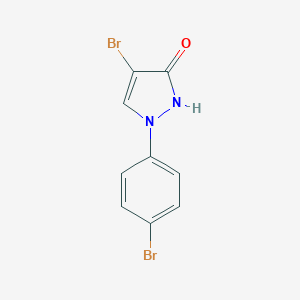![molecular formula C16H17NO2S B299828 N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299828.png)
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a novel compound that has shown promising results in the study of various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide involves the inhibition of various enzymes and proteins that are involved in the regulation of various biochemical and physiological processes. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide can alter the expression of various genes, leading to changes in cellular processes. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting Bcl-2. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Furthermore, N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various research fields. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide is relatively easy to synthesize, and it is readily available in high purity. However, N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide is also relatively unstable, which can lead to degradation over time.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide. One potential direction is the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide in combination with other compounds to enhance its efficacy. Another direction is the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide in animal models to determine its potential therapeutic applications. Furthermore, the study of the mechanism of action of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide can provide insights into the regulation of various biochemical and physiological processes. Finally, the development of novel derivatives of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide can lead to the discovery of more potent compounds with enhanced efficacy.
Conclusion:
In conclusion, N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide, or N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide, is a novel compound that has shown promising results in various research fields. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to have potential applications in the study of cancer, inflammation, and neurodegenerative diseases. The synthesis of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide is relatively easy, and it is readily available in high purity. The mechanism of action of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide involves the inhibition of various enzymes and proteins that are involved in the regulation of various biochemical and physiological processes. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide, including the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide in combination with other compounds, the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide in animal models, and the development of novel derivatives of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide involves the reaction of 4-methylphenylamine and 4-methylthiophenol with 2-bromoacetylphenol. The reaction is carried out in the presence of a base and a catalyst. The resulting product is purified using column chromatography to obtain N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide in high purity.
Scientific Research Applications
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been extensively studied for its potential applications in various research fields. It has shown promising results in the study of cancer, inflammation, and neurodegenerative diseases. N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylsulfanylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-3-5-13(6-4-12)17-16(18)11-19-14-7-9-15(20-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
XPSCXDBQQDQJDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)SC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)

![4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299754.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)